methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and methoxy groups
Preparation Methods
The synthesis of methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves several steps. The synthetic route typically includes the formation of thiazolidinone rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve microbial transformation or other biotechnological approaches to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are relevant in the context of disease treatment .
Comparison with Similar Compounds
Similar compounds to methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate include other thiazolidinone derivatives, such as methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate and 4-(3-bromo-4-oxobutyl)benzoic acid methyl ester. These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific arrangement of thiazolidinone rings and methoxy groups, which may confer distinct chemical and biological properties .
Biological Activity
The compound methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₃O₅S₂ |
Molecular Weight | 359.39 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin and streptomycin, indicating a promising potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro studies. It demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds structurally related to thiazolidinones have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This activity positions it as a candidate for further research in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it is believed that the compound inhibits bacterial cell wall synthesis or disrupts membrane integrity. In cancer cells, it may induce apoptosis via mitochondrial pathways or inhibit key signaling pathways involved in cell survival .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the thiazolidine ring or the butanoate side chain can enhance biological activity while minimizing toxicity. For example, substituents like methoxy groups have been shown to increase lipophilicity and improve cellular uptake .
Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazolidinone derivatives, this compound exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae, showcasing its strong antibacterial potential .
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 10 µM. Further analysis indicated that apoptosis was induced through caspase activation pathways .
Properties
Molecular Formula |
C16H18N2O6S4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
methyl 4-[(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
InChI |
InChI=1S/C16H18N2O6S4/c1-23-9(19)5-3-7-17-13(21)11(27-15(17)25)12-14(22)18(16(26)28-12)8-4-6-10(20)24-2/h3-8H2,1-2H3/b12-11+ |
InChI Key |
XPXZXTICGOUOOC-VAWYXSNFSA-N |
Isomeric SMILES |
COC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC)/SC1=S |
Canonical SMILES |
COC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.